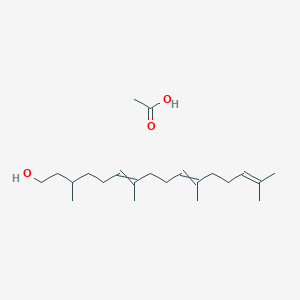
(1-Methoxybuta-1,3-dien-1-yl)(trimethyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methoxybuta-1,3-dien-1-yl)(trimethyl)stannane is an organotin compound with the molecular formula C8H16OSn. This compound is known for its unique structure, which includes a methoxy group and a trimethylstannane group attached to a butadiene backbone. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxybuta-1,3-dien-1-yl)(trimethyl)stannane typically involves the reaction of trimethylstannyl chloride with 1-methoxy-1,3-butadiene in the presence of a base such as zinc chloride . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(1-Methoxybuta-1,3-dien-1-yl)(trimethyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different organotin hydrides.
Substitution: It can undergo substitution reactions where the trimethylstannane group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives.
科学的研究の応用
(1-Methoxybuta-1,3-dien-1-yl)(trimethyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Diels-Alder reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Industry: It is used in the production of various organotin compounds that have applications in materials science and catalysis.
作用機序
The mechanism of action of (1-Methoxybuta-1,3-dien-1-yl)(trimethyl)stannane involves its interaction with electrophilic and nucleophilic species. The methoxy group and the trimethylstannane group play crucial roles in its reactivity. The compound can act as a nucleophile in substitution reactions and as a diene in cycloaddition reactions .
類似化合物との比較
Similar Compounds
1-Methoxy-3-(trimethylsilyloxy)butadiene: This compound is similar in structure but contains a trimethylsilyloxy group instead of a trimethylstannane group.
Danishefsky’s diene: Known for its use in Diels-Alder reactions, it has a similar diene structure but different substituents.
Uniqueness
(1-Methoxybuta-1,3-dien-1-yl)(trimethyl)stannane is unique due to the presence of the trimethylstannane group, which imparts distinct reactivity and properties compared to its silicon analogs. This makes it valuable in specific synthetic applications where organotin chemistry is advantageous.
特性
CAS番号 |
820250-59-7 |
|---|---|
分子式 |
C8H16OSn |
分子量 |
246.92 g/mol |
IUPAC名 |
1-methoxybuta-1,3-dienyl(trimethyl)stannane |
InChI |
InChI=1S/C5H7O.3CH3.Sn/c1-3-4-5-6-2;;;;/h3-4H,1H2,2H3;3*1H3; |
InChIキー |
DWNSVKZFCYEKIH-UHFFFAOYSA-N |
正規SMILES |
COC(=CC=C)[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(2,4-Dimethoxyphenyl)methyl]-4-(2-oxocyclohexyl)butanamide](/img/structure/B14209740.png)
![2-[(4-Ethenylphenyl)methoxy]-6-methoxybenzaldehyde](/img/structure/B14209748.png)




![Benzene, [2-(1-methylethoxy)-2-propenyl]-](/img/structure/B14209778.png)

![5-(2-bromophenyl)-N-[(E)-hydrazinylidenemethyl]penta-2,4-dienamide](/img/structure/B14209801.png)

![Benzonitrile, 4-[2-[(1-cyclopropyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14209808.png)
![4,4-Dimethyl-2-(5-methyl-1-oxaspiro[2.5]octan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14209812.png)
